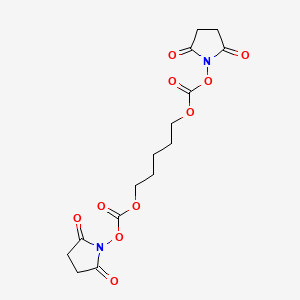
Disuccinimido pentamethylenedicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disuccinimido pentamethylenedicarbonate is a chemical compound with the molecular formula C15H18N2O10. It is also known by its systematic name, 1,5-Bis(succinimidooxycarbonyloxy)pentane. This compound is characterized by its unique structure, which includes two succinimide groups connected by a pentamethylene chain through carbonate linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disuccinimido pentamethylenedicarbonate can be synthesized through a multi-step process involving the reaction of succinimide with pentamethylene glycol in the presence of a carbonate source. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disuccinimido pentamethylenedicarbonate undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the succinimide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. These reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of this compound include succinimide derivatives and various substituted pentamethylene compounds .
Wissenschaftliche Forschungsanwendungen
Disuccinimido pentamethylenedicarbonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of disuccinimido pentamethylenedicarbonate involves the formation of covalent bonds with target molecules through its reactive succinimide groups. This interaction can lead to the modification of molecular structures and the alteration of their biological activity. The compound’s ability to form stable linkages makes it a valuable tool in various biochemical and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disuccinimido dicarbonate: Similar in structure but lacks the pentamethylene chain, making it less flexible in certain applications.
Bis(succinimidooxy)carbonate: Contains two succinimide groups connected by a carbonate linkage but without the pentamethylene spacer.
Uniqueness
Disuccinimido pentamethylenedicarbonate stands out due to its pentamethylene chain, which provides additional flexibility and reactivity compared to similar compounds. This unique structure allows for a broader range of applications, particularly in the modification of large biomolecules and the synthesis of complex organic compounds .
Eigenschaften
CAS-Nummer |
57772-64-2 |
|---|---|
Molekularformel |
C15H18N2O10 |
Molekulargewicht |
386.31 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxypentyl carbonate |
InChI |
InChI=1S/C15H18N2O10/c18-10-4-5-11(19)16(10)26-14(22)24-8-2-1-3-9-25-15(23)27-17-12(20)6-7-13(17)21/h1-9H2 |
InChI-Schlüssel |
OIHHMUMDVHEYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCCCCOC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


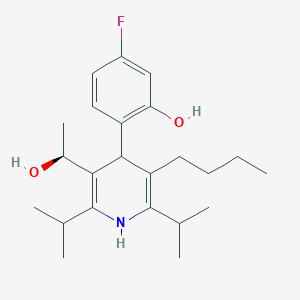


![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
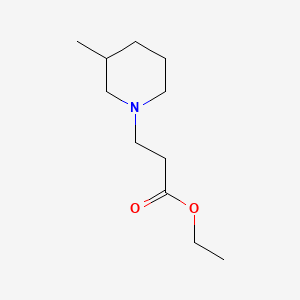
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
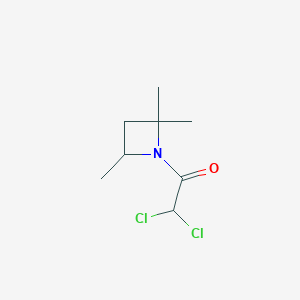

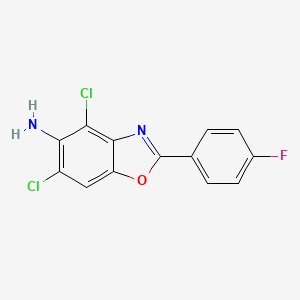
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
